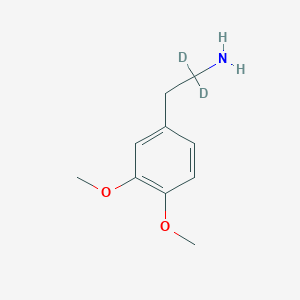

2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterio-2-(3,4-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3/i6D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUKFYBOAKOIR-NCYHJHSESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC(=C(C=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D₂-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D₂-amine, a deuterated analog of a key phenethylamine scaffold. Isotopically labeled compounds are indispensable tools in modern drug development and metabolic research, offering a method to trace molecular fate and enhance pharmacokinetic profiles through the kinetic isotope effect. This document details two robust synthetic pathways, starting from the commercially available (3,4-Dimethoxyphenyl)acetonitrile. The primary route employs the classic and highly efficient reduction using Lithium Aluminum Deuteride (LAD), while an alternative, modern approach utilizing a sodium-mediated single-electron transfer (SET) reaction is also presented as a cost-effective and scalable option. This guide is intended for researchers, chemists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale and expert insights into the procedural choices.

Chapter 1: The Significance of Isotopic Labeling in Pharmaceutical Research

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has become a cornerstone of modern pharmaceutical science. Deuterated compounds serve as invaluable probes in absorption, distribution, metabolism, and excretion (ADME) studies.[1] The enhanced mass of the C-D bond compared to the C-H bond leads to a lower vibrational frequency and a higher activation energy for bond cleavage. This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly slow down metabolic processes that involve the cleavage of a C-H bond, particularly those mediated by Cytochrome P450 enzymes.[1]

This metabolic stabilization can lead to improved pharmacokinetic profiles, such as increased drug exposure and a longer half-life, potentially allowing for lower or less frequent dosing. The target molecule, 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D₂-amine, is a labeled version of a core structure found in numerous bioactive molecules and serves as an important internal standard for quantitative analysis and a building block for more complex deuterated drug candidates.[2][3]

Chapter 2: Synthetic Strategy and Retrosynthetic Analysis

The most direct and logical approach to the synthesis of the target molecule involves the introduction of the two deuterium atoms during the final bond-forming step. The chosen starting material is (3,4-Dimethoxyphenyl)acetonitrile , a commercially available compound that already contains the required carbon skeleton.[4][5][6] The key transformation is the reductive deuteration of the nitrile moiety to a primary amine.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for the target molecule.

This strategy focuses on a single, high-impact transformation: the reduction of the nitrile group. This can be achieved through several methods, with the choice of reducing agent being critical for the specific incorporation of deuterium at the C1 (α) position.

Chapter 3: Primary Synthetic Pathway: Reduction with Lithium Aluminum Deuteride (LAD)

The reduction of nitriles to primary amines using Lithium Aluminum Hydride (LiAlH₄) is a fundamental transformation in organic synthesis.[7][8][9] By substituting the hydride source with its deuterated analog, Lithium Aluminum Deuteride (LiAlD₄ or LAD) , we can directly and efficiently install the two required deuterium atoms onto the α-carbon.

Causality and Mechanistic Insight

LAD is a powerful, unselective reducing agent that serves as a source of deuteride ions (D⁻). The mechanism involves two successive nucleophilic additions of deuteride to the electrophilic carbon of the nitrile group.[10]

-

First Deuteride Addition: A deuteride ion from the [AlD₄]⁻ complex attacks the nitrile carbon, breaking one of the π-bonds of the C≡N triple bond. This forms an intermediate imine-aluminum complex.

-

Second Deuteride Addition: A second deuteride ion is delivered to the same carbon, breaking the remaining π-bond and forming a di-deuterated amine-aluminum complex.

-

Aqueous Workup: The reaction is quenched with water, which protonates the nitrogen atom to liberate the final 1,1-D₂-amine product.

Caption: Mechanism of Nitrile Reduction using LAD.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution will yield the desired product, verifiable through the characterization methods outlined in Chapter 5.

Table 1: Materials and Reagents for LAD Reduction

| Reagent | Formula | M.W. | Amount (Example Scale) | Moles (mmol) | Supplier Example |

| (3,4-Dimethoxyphenyl)acetonitrile | C₁₀H₁₁NO₂ | 177.20 | 5.00 g | 28.2 | Sigma-Aldrich[4] |

| Lithium Aluminum Deuteride (LAD) | LiAlD₄ | 41.98 | 1.50 g | 35.7 | Cambridge Isotope Labs |

| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | 150 mL | - | Acros Organics |

| Water (H₂O) | H₂O | 18.02 | 1.5 mL | 83.3 | - |

| 15% Sodium Hydroxide Solution (aq.) | NaOH | 40.00 | 1.5 mL | ~5.6 | - |

| Water (H₂O) | H₂O | 18.02 | 4.5 mL | 250 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Fisher Scientific |

Workflow:

-

Reaction Setup: A 250 mL three-necked, round-bottom flask is flame-dried under a stream of dry nitrogen and fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Deuteride (1.50 g, 35.7 mmol) at 0 °C (ice bath). CAUTION: LAD reacts violently with moisture. All glassware must be scrupulously dry and the reaction must be maintained under an inert atmosphere.

-

Substrate Addition: (3,4-Dimethoxyphenyl)acetonitrile (5.00 g, 28.2 mmol) is dissolved in 50 mL of anhydrous diethyl ether and added dropwise to the stirred LAD suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): The flask is cooled to 0 °C. The reaction is quenched by the extremely cautious, dropwise addition of water (1.5 mL). This is followed by the dropwise addition of 15% aqueous NaOH solution (1.5 mL), and finally by more water (4.5 mL). CAUTION: This quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly in a well-ventilated fume hood.

-

Isolation: The resulting granular white precipitate (lithium and aluminum salts) is removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether (3 x 20 mL).

-

Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or conversion to its hydrochloride salt.

Chapter 4: Alternative Pathway: Sodium-Mediated Reductive Deuteration

Recent advancements in synthetic methodology have provided alternatives to pyrophoric reagents like LAD. A notable method is the reductive deuteration of nitriles using a single-electron transfer (SET) mechanism with sodium metal and deuterated ethanol (EtOD).[11][12] This approach is cost-efficient, highly scalable, and avoids transition metal catalysts.[11]

Rationale and Key Advantages

The use of a stable sodium dispersion and deuterated ethanol as the deuterium source makes this protocol operationally simpler and more economical for large-scale synthesis.[12] The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance.

Detailed Experimental Protocol

Table 2: Materials and Reagents for Sodium-Mediated Reduction

| Reagent | Formula | M.W. | Amount (Example Scale) | Moles (mmol) | Source |

| (3,4-Dimethoxyphenyl)acetonitrile | C₁₀H₁₁NO₂ | 177.20 | 1.77 g | 10.0 | Sigma-Aldrich[4] |

| Sodium Dispersion (40% in mineral oil) | Na | 22.99 | 4.60 g (1.84 g Na) | 80.0 | Acros Organics |

| Ethanol-d₁ (EtOD) | C₂H₅DO | 47.07 | 4.1 mL (~3.3 g) | 80.0 | Cambridge Isotope Labs |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | 50 mL | - | Fisher Scientific |

Workflow:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (3,4-Dimethoxyphenyl)acetonitrile (1.77 g, 10.0 mmol) and anhydrous hexane (50 mL).

-

Reagent Addition: Add the sodium dispersion (4.60 g, 80.0 mmol of Na) to the stirred solution.

-

Reaction: Add Ethanol-d₁ (4.1 mL, 80.0 mmol) dropwise over 20 minutes. The reaction is exothermic.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of 2M HCl (aq.) until the mixture is acidic.

-

Isolation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 20 mL). Basify the aqueous layer with 6M NaOH until pH > 12.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

Chapter 5: Product Characterization and Quality Control

Confirming the structure and isotopic purity of the final product is a critical step. A combination of mass spectrometry and NMR spectroscopy should be employed.

Table 3: Expected Analytical Data

| Technique | Expected Observation for 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D₂-amine |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z = 183, which is two mass units higher than the unlabeled analog (m/z = 181). High-resolution MS should confirm the formula C₁₀H₁₃D₂NO₂. |

| ¹H NMR (400 MHz, CDCl₃) | Complete or near-complete disappearance of the triplet signal corresponding to the α-CH₂ protons (typically around δ 2.7-2.8 ppm in the unlabeled analog). |

| ¹³C NMR (100 MHz, CDCl₃) | The signal for the α-carbon (C1) will appear as a triplet (due to ¹³C-²H coupling, J ≈ 20-22 Hz) with a slight upfield shift compared to the unlabeled compound. |

| ²H NMR (61.4 MHz, CHCl₃) | A singlet or narrow multiplet in the region of δ 2.7-2.8 ppm, confirming the presence and chemical environment of the incorporated deuterium.[13] |

References

-

Ding, Y., Luo, S., Adijiang, A., Zhao, H., & An, J. (2018). Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions. The Journal of Organic Chemistry, 83(17), 12269-12274. [Link][11][12]

-

Chemistry LibreTexts. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link][10]

-

Krishnakumar, V., & Gunanathan, C. (2018). Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D₂O. Chemical Communications, 54(62), 8763-8766. [Link][14]

-

Krishnakumar, V., & Gunanathan, C. (2018). Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D₂O. RSC Publishing. [Link][13]

-

Valters, K., et al. (2014). Synthesis of [¹³C₆]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 445-452. [Link][2]

-

Organic Chemistry Portal. (2018). Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions. [Link][11][12]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link][15]

-

Clark, J. (2023). Reduction of Nitriles. Chemguide. [Link][7]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. [Link][8]

-

ResearchGate. (2025). Synthesis of [¹³C₆]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link][3]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link][16]

-

ResearchGate. (2025). Deuterium reactions of nitriles. [Link][1]

-

Organic Syntheses. β-PHENYLETHYLAMINE. Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 27, p.68 (1947). [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (3,4-Dimethoxyphenyl)acetonitrile 98 93-17-4 [sigmaaldrich.com]

- 5. (3,4-Dimethoxyphenyl)acetonitrile, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3,4-Dimethoxyphenylacetonitrile, 98% | CymitQuimica [cymitquimica.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 16. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine (CAS 37699-47-1)

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine, a deuterated isotopologue of homoveratrylamine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their workflows. This document moves beyond simple data recitation to explain the underlying principles of its synthesis, characterization, and application, reflecting field-proven insights and a commitment to scientific integrity.

Introduction and Strategic Importance

The subject of this guide, this compound, is the deuterium-labeled form of the well-known organic intermediate, 2-(3,4-dimethoxyphenyl)ethylamine (also known as homoveratrylamine, CAS 120-20-7).[1][2] Homoveratrylamine serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds, including the antiarrhythmic drug verapamil.[2][3]

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, at a specific molecular position imparts unique properties that are highly valuable in modern research. This guide will focus on two primary areas of utility:

-

The "Gold Standard" Internal Standard: In quantitative mass spectrometry, the co-eluting nature and distinct mass of a stable isotope-labeled (SIL) compound make it the ideal internal standard for correcting analytical variability, ensuring the highest level of accuracy and precision.

-

Probing Metabolic Pathways: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond. This can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the Kinetic Isotope Effect (KIE).[4][5] This makes deuterated compounds powerful tools for studying drug metabolism and developing novel therapeutics with potentially improved pharmacokinetic profiles.

Physicochemical and Spectroscopic Profile

The macroscopic physical properties of an isotopically labeled compound are nearly identical to its non-labeled counterpart. The most significant difference lies in the molecular weight, which is fundamental to its application in mass spectrometry.

Table 1: Comparative Physicochemical Properties

| Property | 2-(3,4-Dimethoxyphenyl)ethylamine (Parent Compound) | This compound (Deuterated) | Data Source(s) |

| CAS Number | 120-20-7 | 37699-47-1 | [1][6] |

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₃D₂NO₂ | [6] |

| Molecular Weight | 181.23 g/mol | 183.24 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | Expected to be a colorless to light yellow liquid | [7] |

| Boiling Point | ~188 °C at 15 mm Hg | Expected to be nearly identical to the parent compound | [2] |

| Density | ~1.074 g/mL at 25 °C | Expected to be slightly higher than the parent compound | [2] |

| Refractive Index | ~1.546 (n20/D) | Expected to be nearly identical to the parent compound | [2] |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound requires a strategy that precisely introduces two deuterium atoms onto the carbon alpha to the nitrogen atom. A highly effective and common method is the reduction of the corresponding nitrile precursor with a powerful deuteride-donating agent.

Rationale for Synthetic Route

The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) is a fundamental transformation in organic chemistry. Using a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄), provides an atom-economical and direct route to install two deuterium atoms on the same carbon, yielding the desired 1,1-D2-amine. This approach offers high isotopic incorporation and excellent regioselectivity.[8]

Visualized Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen gas.

-

Reagent Suspension: Anhydrous tetrahydrofuran (THF) is cannulated into the flask, followed by the careful, portion-wise addition of Lithium Aluminum Deuteride (LiAlD₄) at 0 °C (ice bath) to form a suspension.

-

Causality: LiAlD₄ is a highly reactive, pyrophoric reagent that must be handled under an inert atmosphere to prevent decomposition and fire. THF is a standard aprotic ether solvent for such reductions.

-

-

Precursor Addition: A solution of 3,4-dimethoxyphenylacetonitrile in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlD₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the nitrile. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Controlled Quenching: The reaction is cautiously cooled back to 0 °C. The excess LiAlD₄ is quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser work-up, is critical for safely decomposing the reactive reagent and producing a granular, easily filterable aluminum salt precipitate.

-

Trustworthiness: A systematic and validated quenching procedure is paramount for both safety and obtaining a clean product. An uncontrolled quench can be violent and lead to poor recovery.

-

-

Isolation and Purification: The resulting slurry is filtered, and the solid precipitate is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.

Analytical Verification and Quality Control

A self-validating analytical system is essential to confirm the identity, purity, and isotopic enrichment of the final product. This involves a multi-pronged approach using complementary analytical techniques.

Table 2: Key Analytical Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z 184.14 | Confirms successful incorporation of two deuterium atoms (mass increase of 2 Da). |

| ¹H NMR | Signal for -CH ₂-NH₂ | Absent at ~2.7-2.9 ppm | Confirms deuterium substitution at the C-1 position. |

| ¹³C NMR | Signal for -C D₂-NH₂ | A triplet at ~42 ppm (due to C-D coupling) | Provides further structural confirmation of deuteration site. |

| HPLC/UPLC | Purity | ≥98% | Determines chemical purity and presence of any non-deuterated starting material or byproducts. |

| Isotopic Enrichment | MS Isotope Ratio Analysis | ≥99% D | Quantifies the percentage of molecules that contain the desired deuterium labels. |

Core Applications in Scientific Research

Internal Standard for Quantitative Bioanalysis

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of homoveratrylamine or its metabolites in complex biological matrices like plasma, urine, or tissue homogenates.

Workflow: LC-MS/MS Bioanalytical Assay

Caption: Workflow for a typical bioanalytical assay using a SIL-Internal Standard.

-

Expertise in Action: In this workflow, a known quantity of the D2-labeled amine is added to every sample at the very beginning of the process. Any loss of analyte during the extraction, or any fluctuation in the LC injection volume or MS ionization efficiency, will affect the analyte and the internal standard identically. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly reliable and reproducible quantification.

Tool for Pharmacokinetic and Metabolism Studies

Deuteration at a metabolically active site can significantly alter a compound's disposition in the body. The alpha-carbon to an amine is a common site for enzymatic oxidation by monoamine oxidases (MAOs).

-

Mechanistic Insight: By replacing the two C-H bonds at this position with stronger C-D bonds, the rate of MAO-catalyzed metabolism can be substantially reduced. Administering a mixture of the deuterated and non-deuterated compound and analyzing the subsequent metabolite ratios can provide direct evidence of this metabolic pathway's importance. This "metabolic switching" strategy is a cornerstone of modern medicinal chemistry, used to design drugs with longer half-lives and potentially reduced toxicity.[4][5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the deuterated compound may not be readily available, its toxicological properties are expected to be very similar to the parent compound, 2-(3,4-dimethoxyphenyl)ethylamine.

-

Precautions: Based on available data for the parent amine, the compound should be handled with standard laboratory precautions. It is known to be irritating to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

-

U.S. Environmental Protection Agency. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine Properties. CompTox Chemicals Dashboard. [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}. Rasayan J. Chem. [Link]

-

PrepChem.com. Synthesis of (a) N-Formyl-2-(3,4-dimethoxyphenyl)-ethylamine. [Link]

-

CAS Common Chemistry. Pyridine, 2,4-dimethyl-, 1-oxide. [Link]

-

Matrix Fine Chemicals. 2-(3,4-DIMETHOXYPHENYL)ETHAN-1-AMINE | CAS 120-20-7. [Link]

-

ChemBK. 2-(3,4-Dimethoxy phenyl)ethyl amine. [Link]

- Google Patents. EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.

-

National Center for Biotechnology Information. 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. [Link]

-

ResearchGate. Deuterated drugs draw heavier backing. [Link]

-

National Center for Biotechnology Information. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. [Link]

-

CAS Common Chemistry. Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. [Link]

-

PubChem. 2,3-Dimethyl-4-nitropyridine-N-oxide. [Link]

- Google Patents.

-

MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

-

HGF. The Patentability of Deuterated Pharmaceuticals: Insights from the EPO. [Link]

-

PubMed. N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals. [Link]

-

Frontiers. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

Sources

- 1. 2-(3,4-DIMETHOXYPHENYL)ETHAN-1-AMINE | CAS 120-20-7 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. hgf.com [hgf.com]

- 6. 2-(3,4-Dimethoxyphenyl)ethanamine | LGC Standards [lgcstandards.com]

- 7. 2-(3,4-Dimethoxyphenyl)-N-methylethylamine | 3490-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Molecular Weight & Application of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

The following technical guide details the physicochemical properties, synthesis, and analytical applications of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine , a deuterated isotopologue of 3,4-dimethoxyphenethylamine (DMPEA).

Executive Summary

This compound (also known as α,α-D2-DMPEA ) is a stable isotope-labeled analog of the phenethylamine alkaloid DMPEA. By substituting the two hydrogen atoms at the α-carbon (C1) with deuterium, this compound serves two critical functions in drug development:

-

Internal Standard (IS): It provides a mass-shifted reference for LC-MS/MS quantification, eliminating matrix effects.

-

Metabolic Probe: It exploits the Deuterium Kinetic Isotope Effect (DKIE) to probe Monoamine Oxidase (MAO) metabolic pathways, specifically retarding oxidative deamination.

This guide provides the definitive molecular weight calculations, synthesis pathways, and experimental frameworks for utilizing this isotopologue in high-precision bioanalysis.

Part 1: Physicochemical Characterization

Molecular Weight & Formula

The introduction of two deuterium atoms significantly alters the mass spectral properties compared to the non-deuterated parent (CAS: 120-20-7).

| Property | Value | Notes |

| Chemical Formula | C₁₀H₁₃D₂NO₂ | Two protium (¹H) atoms replaced by deuterium (²H). |

| Average Molecular Weight | 183.25 g/mol | Calculated using standard atomic weights. |

| Monoisotopic Mass | 183.1229 Da | Critical for high-resolution MS (Orbitrap/Q-TOF). |

| Parent Compound MW | 181.23 g/mol | Difference of +2.02 Da due to deuteration. |

| Isotopic Purity | ≥ 98 atom % D | Recommended for use as an Internal Standard to minimize "M-2" interference. |

Mass Calculation Breakdown

For high-resolution mass spectrometry (HRMS), reliance on average weight leads to mass errors. The exact monoisotopic mass is derived as follows:

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.00000 | 120.00000 |

| Hydrogen | ¹H | 13 | 1.00783 | 13.10179 |

| Deuterium | ²H | 2 | 2.01410 | 4.02820 |

| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |

| Oxygen | ¹⁶O | 2 | 15.99491 | 31.98982 |

| Total | 183.12288 |

Technical Note: In protonated form (

) observed in ESI+, the target ion will be m/z 184.1307 .

Part 2: Synthesis & Isotopic Incorporation

To ensure the deuterium is located specifically at the 1,1 (alpha) position—crucial for MAO interaction—the synthesis typically involves the reduction of a nitrile precursor using a deuterated reducing agent.

Synthetic Pathway (Nitrile Reduction)

The most robust route utilizes Lithium Aluminum Deuteride (LiAlD₄) to reduce 3,4-dimethoxyphenylacetonitrile. This ensures 100% positional specificity at the amine-bearing carbon.

Figure 1: Targeted synthesis via nitrile reduction ensures deuterium incorporation exclusively at the alpha position.

Part 3: Analytical Applications (LC-MS/MS)

Internal Standard Protocol

In quantitative bioanalysis, this compound corrects for ionization suppression caused by plasma phospholipids.

Protocol: Plasma Extraction

-

Preparation: Prepare a 100 ng/mL working solution of the D2-amine in methanol.

-

Spiking: Add 20 µL of working solution to 100 µL of plasma sample.

-

Precipitation: Add 300 µL cold Acetonitrile (ACN). Vortex for 30s.

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

Injection: Inject 5 µL of supernatant onto a C18 column.

Fragmentation Pattern

For MRM (Multiple Reaction Monitoring) method development, the fragmentation pattern shifts predictably.

-

Parent (D0): Precursor 182.1

Product 165.1 (Loss of NH3) -

Deuterated (D2): Precursor 184.1

Product 167.1 (Loss of NH3)-

Note: The loss of ammonia (NH3, 17 Da) preserves the alpha-carbons. Therefore, the product ion retains the +2 Da shift.

-

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)

The alpha-carbon is the primary site of metabolism by Monoamine Oxidase (MAO). Replacing C-H bonds with stronger C-D bonds increases the activation energy for bond cleavage.

Mechanism of MAO Inhibition

The primary Deuterium Kinetic Isotope Effect (DKIE) can reduce the metabolic clearance rate (CL_int) by a factor of 2–5 (kH/kD).

Figure 2: The C-D bond at the alpha position impedes the rate-limiting step of oxidative deamination by MAO enzymes.

Experimental Validation of KIE

To verify the isotope effect:

-

Incubation: Incubate 1 µM of D0-DMPEA and 1 µM of D2-DMPEA separately with human liver microsomes (HLM) or recombinant MAO-A.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes.

-

Calculation: Plot ln(% remaining) vs. time. The slope is

. -

Result: Calculate

. A value

References

-

PubChem. (2025).[1][2][3] 2-(3,4-Dimethoxyphenyl)ethanamine (Compound Summary). National Library of Medicine.[2][4] [Link]

-

Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context on DMPEA synthesis and structure).

-

Guengerich, F. P. (2017).[5] Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. [Link]

Sources

- 1. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene | C12H10O2S | CID 5460102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CID 57428919 | C10H12NO2 | CID 57428919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Deuterated Phenethylamines in Solution

Executive Summary

The strategic incorporation of deuterium into small molecule therapeutics, a process often termed "deuteration," has emerged as a powerful tool in modern drug development. By reinforcing specific carbon-hydrogen bonds, deuteration can favorably alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. Phenethylamines, a cornerstone of neuroscience and pharmacology, are prime candidates for such modification. However, the true clinical and commercial value of a deuterated active pharmaceutical ingredient (API) can only be realized if its chemical stability is thoroughly understood and guaranteed. This guide provides a comprehensive framework for assessing the stability of deuterated phenethylamines in solution. We will delve into the core principles of the kinetic isotope effect, outline common degradation pathways, provide detailed protocols for forced degradation and stability-indicating analytical methods, and illustrate how to interpret the resulting data. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing robust and reliable deuterated therapeutics.

The Principle: Deuterium's Impact on Chemical Stability

The foundation of a deuterated drug's modified properties lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond will proceed at a slower rate than those involving a C-H bond.

This "deuterium clamp" is most often discussed in the context of retarding enzymatic metabolism (e.g., by Cytochrome P450 enzymes), which is a primary driver for developing deuterated drugs. However, this principle extends directly to chemical stability. If a key step in a degradation pathway involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the degradation process, potentially leading to a more stable product with a longer shelf-life. For phenethylamines, strategic deuteration at the α-carbon, β-carbon, or on the aromatic ring can protect against specific non-enzymatic degradation pathways.

Potential Degradation Pathways for Phenethylamines

The phenethylamine scaffold, while relatively simple, contains functional groups susceptible to degradation under various conditions. Understanding these potential liabilities is the first step in designing a robust stability study.

-

Oxidation: The primary amine and the benzylic (α-carbon) position are particularly prone to oxidation. Oxidative degradation can lead to the formation of imines, aldehydes (e.g., phenylacetaldehyde), and benzoic acid derivatives. The presence of trace metals or exposure to atmospheric oxygen can catalyze these reactions.

-

Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive excited states. This can initiate radical-mediated degradation pathways, potentially causing complex polymerization or fragmentation of the molecule.

-

Cyclization and Rearrangement: Under certain pH and temperature conditions, intramolecular reactions can occur, although these are generally less common for simple phenethylamines compared to more complex structures.

-

Reaction with Excipients: In a final drug product formulation, the API can react with excipients. For example, the primary amine of a phenethylamine can react with reducing sugars (like lactose) via the Maillard reaction, leading to the formation of glycosylamines.

Strategic deuteration at the benzylic position, for instance, could be hypothesized to slow oxidative degradation pathways that involve hydrogen atom abstraction from this site.

Designing a Comprehensive Stability Program

A successful stability program is a self-validating system. It begins with forcing the molecule to degrade under harsh conditions to uncover its liabilities and concludes with long-term studies under storage conditions to confirm its shelf-life. The linchpin of this entire process is a robust, stability-indicating analytical method.

Experimental Workflow for Stability Assessment

The logical flow of a stability study is designed to efficiently identify potential issues and validate the analytical methodology before committing to lengthy real-time studies.

Caption: Workflow for a comprehensive API stability program.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants from the parent peak.

Protocol: General Forced Degradation of a Deuterated Phenethylamine

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the deuterated phenethylamine API in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the initial solvent) for comparison.

-

Acid Hydrolysis: 0.1 N Hydrochloric Acid. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N Sodium Hydroxide. Incubate at 60°C for 24 hours.

-

Oxidative (Peroxide): 3% Hydrogen Peroxide. Incubate at room temperature for 24 hours.

-

Thermal: Heat the solid API or a solution at a temperature below its melting point (e.g., 80°C) for 48 hours.

-

Photolytic: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

-

Neutralization & Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Analysis: Analyze all stressed samples, the control, and a non-degraded reference standard using the developed stability-indicating method.

Stability-Indicating Analytical Method (SIAM)

A method is "stability-indicating" only if it can accurately measure the decrease in the amount of the active drug and the increase in degradation products, with no interference between them. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometric (MS) detection is the gold standard.

Protocol: Development of a Stability-Indicating HPLC-UV/MS Method

-

Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) as it provides good retention for moderately polar compounds like phenethylamines.

-

Mobile Phase Scouting:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures good peak shape for the basic amine.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Develop a gradient method to ensure separation of the polar degradants from the parent API. A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes.

-

Detection:

-

UV Detector: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity. The ability to confirm that a chromatographic peak is spectrally pure is a key self-validating feature of the method.

-

Mass Spectrometer (MS): Use an in-line mass spectrometer (e.g., a single quadrupole or time-of-flight) to confirm the identity of the parent peak and to obtain mass information on any new peaks that appear under stress conditions. This is critical for identifying unknown degradants.

-

-

Method Validation: Once the separation is optimized using the forced degradation samples, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical deuterated phenethylamine, "D7-Phenethylamine," where the seven hydrogens on the ethyl and amino groups have been replaced with deuterium.

Table 1: Forced Degradation Results for D7-Phenethylamine

| Stress Condition | % Assay of D7-Phenethylamine | Major Degradant RRT | % Area of Major Degradant |

| Control (t=0) | 100.0 | - | - |

| 0.1 N HCl, 60°C, 24h | 99.5 | - | < 0.05 |

| 0.1 N NaOH, 60°C, 24h | 98.9 | - | < 0.05 |

| 3% H₂O₂, RT, 24h | 85.2 | 0.78 | 12.1 |

| Thermal, 80°C, 48h | 99.8 | - | < 0.05 |

| Photolytic (ICH Q1B) | 94.1 | 1.15 | 4.5 |

Interpretation:

-

High Intrinsic Stability: D7-Phenethylamine shows excellent stability to acid, base, and heat, with minimal degradation observed.

-

Oxidative Liability: The most significant degradation occurred under oxidative stress, resulting in a major degradant at a relative retention time (RRT) of 0.78. This suggests the molecule is susceptible to oxidation. MS analysis of this peak would be the next critical step to elucidate its structure. A potential hypothesis is the formation of an N-oxide or a product resulting from cleavage at the benzylic position.

-

Photostability: The molecule shows some sensitivity to light. The degradant formed (RRT 1.15) is different from the oxidative one, indicating a distinct degradation pathway.

Visualizing the Primary Degradation Pathway

Based on the data, oxidation is the primary liability. A likely pathway involves the formation of an imine intermediate followed by hydrolysis. Deuteration at the α-carbon would be expected to slow this process.

Caption: Hypothesized oxidative degradation pathway of a phenethylamine.

Conclusion

The stability of a deuterated phenethylamine is not an inherent guarantee but a function of its specific structure and its environment. While the kinetic isotope effect can impart significant stability against certain degradation pathways, a rigorous and systematic evaluation is non-negotiable. A well-designed stability program, built on the principles of forced degradation and validated by a highly specific, stability-indicating analytical method, is essential. This approach not only ensures product quality and patient safety but also provides the robust data package required for successful regulatory submission. By understanding the underlying chemistry and executing a thorough experimental plan, researchers can confidently advance novel deuterated therapeutics from the laboratory to the clinic.

References

-

Harbeson, S. L., & Tung, R. D. (2014). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 49, 315-331. Available at: [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 46(41), 7744-7765. Available at: [Link]

Technical Guide: Characterization and Validation of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

Executive Summary

The strategic incorporation of deuterium into pharmacophores—specifically at metabolic "hotspots"—is a cornerstone of modern drug design. 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine (CAS: Analog of 120-20-7) represents a critical isotopic variant of Homoveratrylamine, a key scaffold in the synthesis of isoquinoline alkaloids and pharmacological agents like Verapamil.

By selectively deuterating the C1-position (alpha to the amine), researchers can significantly retard oxidative deamination via the Kinetic Isotope Effect (KIE), potentially improving half-life (

Synthesis & Structural Context[1][2][3][4][5]

To ensure high isotopic enrichment (>98% D), the synthesis must avoid exchangeable proton sources during the critical reduction step. The industry-standard protocol involves the reduction of 3,4-dimethoxyphenylacetonitrile using Lithium Aluminum Deuteride (

Reaction Pathway

The transformation converts the nitrile carbon into a primary amine with two deuterium atoms.

Figure 1: Synthetic route for the selective alpha-deuteration of homoveratrylamine.

Critical Experimental Protocol

-

Activation: Suspend

(1.5 eq) in anhydrous THF under Argon. -

Addition: Dropwise addition of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in THF at 0°C.

-

Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the nitrile triple bond.

-

Quench: Fieser workup modified for deuterated compounds: Add

, then 15% NaOD/D2O, then

NMR Characterization: The Deuterium Switch

The substitution of Hydrogen (

Theoretical Shift Prediction

-

Alpha-Protons (C1): The signal at ~2.9 ppm (present in the parent) will disappear (silent in

H NMR). -

Beta-Protons (C2): The adjacent methylene group, typically a triplet (

Hz), will collapse into a singlet (or slightly broadened singlet) because the vicinal H-H coupling is removed. -

Carbon-13: The C1 carbon signal will split into a quintet (

) and shift slightly upfield (isotope shift).

Comparative H NMR Data (400 MHz, )

| Position | Proton Type | Parent Compound ( | Multiplicity (Parent) | 1,1-D2 Analog ( | Multiplicity (D2 Analog) |

| Ar-H | Aromatic | 6.70 – 6.82 | Multiplet | 6.70 – 6.82 | Multiplet (Unchanged) |

| OMe | Methoxy | 3.85, 3.87 | Singlets | 3.85, 3.87 | Singlets (Unchanged) |

| C1-H | 2.92 | Triplet | Silent | Absent | |

| C2-H | 2.71 | Triplet | 2.70 | Singlet (Broad) | |

| NH2 | Amine | ~1.3 - 2.0 | Broad Singlet | ~1.3 - 2.0 | Broad Singlet |

Analyst Note: The collapse of the C2 triplet into a singlet is the primary visual confirmation of successful deuteration at C1.

Comparative C NMR Data (100 MHz, )

| Position | Carbon Type | Parent Compound ( | Splitting | 1,1-D2 Analog ( | Splitting |

| C-Ar | Aromatic | 149.0, 147.6, 132.5 | Singlet | 149.0, 147.6, 132.5 | Singlet |

| OMe | Methoxy | 55.9, 56.0 | Singlet | 55.9, 56.0 | Singlet |

| C1 | 43.6 | Singlet | ~43.0 | Quintet ( | |

| C2 | 39.5 | Singlet | 39.4 | Singlet |

Quality Control & Purity Assessment

Validating the extent of deuteration (Isotopic Enrichment) is critical for DMPK studies.

Calculation of % Deuterium Enrichment

To calculate the percentage of deuteration, compare the integration of the residual proton signal at the C1 position (if any) against a stable internal reference (the aromatic protons).

Formula:

Where:

- = Integration of the small peak at 2.92 ppm.

- = Integration of the aromatic region (3 protons).

-

Ideal result:

.[1][2][3]

Validation Workflow

Figure 2: Logical decision tree for validating isotopic purity via NMR.

Application in Drug Development

Metabolic Stability (DMPK)

The C1 position in phenethylamines is the primary site of metabolic attack by Monoamine Oxidase (MAO). The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: C-D

-

Primary Kinetic Isotope Effect (KIE):

typically ranges from 2 to 7. -

Outcome: Deuteration at C1 significantly slows down the oxidative deamination to the corresponding aldehyde, extending the in vivo half-life of the drug candidate.

Mass Spectrometry Internal Standard

The 1,1-D2 analog serves as an ideal internal standard for LC-MS/MS quantification of Homoveratrylamine in biological matrices.

-

Mass Shift: +2 Da (

vs. 182.12). -

Retention Time: Co-elutes with the analyte (essential for compensating matrix effects) but is spectrally distinct.

References

-

Chemical Synthesis: Reduction of Nitriles to Amines.[4] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

-

NMR Data Source (Parent): Homoveratrylamine NMR Spectra. National Institutes of Health (NIH) PubChem Database. CID 8421.[5] [Link]

-

Isotope Effects: Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3,4-dimethoxy-alpha-methylphenethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Homoveratrylamine | C10H15NO2 | CID 8421 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometric Characterization and Bioanalytical Application of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectral properties of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine (also known as 3,4-dimethoxyphenethylamine-α,α-d2). As a stable isotope-labeled analog of the endogenous trace amine precursor 3,4-dimethoxyphenethylamine (DMPEA), this molecule serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis and forensic toxicology.

This guide details the theoretical fragmentation mechanics, specific mass shifts resulting from deuterium labeling, and a validated protocol for its use in high-throughput screening.

Molecular Architecture and Isotopic Physics

To interpret the mass spectrum accurately, one must understand the specific location of the deuterium labels. In this molecule, two hydrogen atoms on the ethyl chain's

-

Chemical Formula:

-

Exact Mass: ~183.12 Da (vs. 181.11 Da for the unlabeled analog)

-

Key Structural Feature: The 1,1-D2 labeling is strategic. It stabilizes the molecule against Monoamine Oxidase (MAO) degradation via the Kinetic Isotope Effect (KIE), making it robust for metabolic studies while retaining identical chromatographic properties to the analyte.

Structural Visualization

The following diagram illustrates the molecular connectivity and the specific site of deuteration, highlighting the bond cleavage points relevant to Mass Spectrometry.

Figure 1: Structural connectivity of this compound highlighting the alpha-carbon deuteration site.

Mass Spectral Fragmentation Mechanics

The utility of this molecule relies on predictable mass shifts. The fragmentation patterns differ significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) - The "Hard" Ionization

In GC-MS applications using EI (70 eV), phenethylamines undergo a characteristic

The Mechanism:

-

Ionization: Removal of an electron from the Nitrogen lone pair.

-

Fragmentation: The bond between the

and

The Isotopic Shift (The "Signature"):

-

Unlabeled DMPEA: Yields a base peak at m/z 30 corresponding to the iminium ion

. -

D2-Labeled Analog: Because the deuterium is on the

-carbon, it is retained in the amine fragment. The base peak shifts to m/z 32 corresponding to

Crucial Validation Point: The benzylic fragment (3,4-dimethoxybenzyl cation) appears at m/z 151 . This peak does not shift because the deuterium is located on the leaving group during this specific cleavage. This lack of shift confirms the label is not on the ring.

Electrospray Ionization (ESI) - The "Soft" Ionization

In LC-MS/MS, the molecule forms a protonated molecular ion

-

Precursor Ion (Q1): m/z 184.1 (Nominal mass: 183 + 1 proton).

-

Product Ions (Q3): Upon Collision Induced Dissociation (CID), the molecule loses ammonia (

) and undergoes rearrangement.

| Fragment Type | Unlabeled m/z | D2-Labeled m/z | Explanation of Shift |

| Precursor | 182.1 | 184.1 | +2 Da shift due to two Deuteriums. |

| Loss of | 165.1 | 167.1 | The D2 is on the carbon skeleton, not the nitrogen; D is retained. |

| Tropylium Ion | 151.1 | 151.1 | Cleavage separates the alkyl chain; D is lost. |

Fragmentation Pathway Diagram

The following flowchart details the mechanistic pathway for the formation of the primary diagnostic ions.

Figure 2: ESI-MS/MS fragmentation pathway showing retention and loss of deuterium labels.

Bioanalytical Application: Validated Protocol

This section outlines a self-validating LC-MS/MS protocol for quantifying DMPEA in plasma using the D2 analog as the Internal Standard.

Experimental Rationale

Using the 1,1-D2 analog corrects for matrix effects (ion suppression/enhancement) because it co-elutes with the analyte but is mass-resolved.

-

Why not D4 or D6? Heavy deuteration on the phenyl ring can sometimes cause a slight chromatographic shift (the "deuterium isotope effect" on retention time), separating the IS from the analyte. The D2 ethyl-chain label minimizes this risk.

LC-MS/MS Method Parameters

Liquid Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

| Parameter | Setting |

| Ionization Source | ESI Positive Mode |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp | 450°C |

| Analyte (DMPEA) | 182.1 |

| Internal Std (D2-DMPEA) | 184.1 |

| Collision Energy | 15-20 eV (Optimized per instrument) |

Sample Preparation Workflow

To ensure data integrity, a Protein Precipitation (PPT) method is recommended over Liquid-Liquid Extraction (LLE) to prevent differential extraction recovery between the varying polarities of metabolites.

Figure 3: High-throughput sample preparation workflow for plasma quantification.

Quality Control & Troubleshooting

Isotopic Purity & "Cross-Talk"

A critical failure mode in using deuterated standards is Isotopic Interference .

-

The Issue: If the D2 standard contains significant D0 (unlabeled) impurities, it will contribute to the analyte signal, causing false positives or overestimation of the analyte concentration.

-

Verification Step: Inject a "Zero Sample" (Matrix + IS only). Monitor the transition for the unlabeled analyte (182.1

165.1). -

Acceptance Criteria: The response in the analyte channel of the Zero Sample must be

of the LLOQ (Lower Limit of Quantification) response.

Deuterium Exchange

While C-D bonds are generally stable, acidic conditions at high temperatures can theoretically promote exchange at the

-

Precaution: Keep autosampler temperature at 4°C. Avoid leaving samples in highly acidic mobile phase for extended periods (>24 hours) before injection.

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage).

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard usage and cross-talk validation).

-

Walle, T., et al. (1978). Deuterium isotope effects on the metabolism of phenethylamine. Journal of Pharmacology and Experimental Therapeutics. (Foundational work on KIE in phenethylamines).

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Source for synthesis and chemical properties of dimethoxyphenethylamines).

Navigating the Isotopic Landscape: A Technical Guide to 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine for Advanced Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine, a deuterated analog of homoveratrylamine. It is intended to serve as a critical resource for scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, bioanalytical method development, and other research areas where precise quantification of the parent compound is essential. This document delves into the commercial sourcing, applications, and technical considerations for the effective use of this stable isotope-labeled internal standard.

Introduction: The Significance of Deuterated Internal Standards

In modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1][2] this compound, with deuterium atoms at the 1,1-position of the ethylamine chain, is a powerful tool for the quantitative analysis of its non-deuterated counterpart, 2-(3,4-dimethoxyphenyl)ethylamine, also known as homoveratrylamine.

The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[3] It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] This allows for reliable correction of variations that can occur during sample preparation and analysis, leading to more robust and reproducible results.[3]

Commercial Suppliers of this compound

The availability of high-quality, well-characterized deuterated standards is crucial for any research endeavor. Below is a table of commercial suppliers for this compound (CAS No. 37699-47-1). It is important to note that while this CAS number is predominantly associated with the deuterated amine, some databases may erroneously link it to other compounds. Researchers should always verify the product identity with the supplier.

| Supplier | Product Name | CAS Number | Additional Information |

| Pharmaffiliates | 2-(3,4-Dimethoxyphenyl)ethan-1,1-d2-1-amine | 37699-47-1 | Offers the compound as a stable isotope product.[5] |

| A2B Chem | This compound | 37699-47-1 | Provides the compound with the molecular formula C10H13D2NO2.[6] |

| AccelaChem | This compound | 37699-47-1 | Lists a purity of ≥95%.[7] |

Note on Analog Availability:

For researchers interested in related deuterated analogs, other suppliers offer different isotopic labeling patterns of homoveratrylamine. For instance, LGC Standards, which includes Toronto Research Chemicals, and CDN Isotopes are prominent suppliers of various deuterated compounds and may offer other isotopologues of homoveratrylamine.[8][9][10][11][12][13][14][15] It is advisable to consult their catalogs for the most current product listings.

Key Technical Specifications and Quality Control

When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. This document provides critical information regarding the quality and purity of the compound. While a specific CoA for the D2-amine is not publicly available, a typical CoA for the non-deuterated parent compound includes:

-

Chemical Identity: IUPAC name, synonyms, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance (e.g., colorless oil, white solid).

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and expressed as a percentage.

-

Identity Confirmation: Data from analytical techniques such as ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

-

Isotopic Purity: For a deuterated standard, this is a critical parameter, indicating the percentage of the compound that is appropriately labeled with the stable isotope. It is often determined by mass spectrometry. High isotopic purity (ideally >98%) is essential to prevent signal overlap with the analyte.

-

Storage Conditions: Recommended storage temperature and conditions to ensure stability.

Researchers should always request the most recent CoA from the supplier before purchase to ensure the material meets the requirements of their specific application.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of homoveratrylamine in various biological matrices, such as plasma, urine, and tissue homogenates. Homoveratrylamine is a metabolite of dopamine and has been studied in the context of neurological and psychiatric disorders.[16]

The use of a deuterated internal standard is particularly crucial in:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of homoveratrylamine or related drug candidates.

-

Bioequivalence Studies: To compare the bioavailability of different formulations of a drug.

-

Toxicology Studies: For precise measurement of analyte concentrations in toxicological assessments.

-

Clinical Diagnostics: For monitoring levels of homoveratrylamine as a potential biomarker.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard in an LC-MS/MS workflow for the quantification of homoveratrylamine in a biological matrix. This protocol should be adapted and validated for the specific matrix and instrumentation used.

5.1. Materials and Reagents

-

2-(3,4-Dimethoxyphenyl)ethylamine (analyte standard)

-

This compound (internal standard)

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Biological matrix (e.g., plasma, urine)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

5.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

5.3. Sample Preparation

-

Spiking: To a known volume of the biological matrix (e.g., 100 µL of plasma), add a small volume of the internal standard working solution.

-

Extraction: Perform protein precipitation, LLE, or SPE to extract the analyte and internal standard from the matrix.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

5.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution of mobile phases containing formic acid in water and acetonitrile.

-

Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Homoveratrylamine (Analyte): Select appropriate precursor and product ions (e.g., based on fragmentation of the parent molecule).

-

This compound (Internal Standard): The precursor ion will be 2 Da higher than the analyte, and the product ions may be the same or different depending on the fragmentation pattern.

-

-

5.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis and Characterization

While most researchers will purchase this compound commercially, understanding its synthesis provides valuable context. The synthesis of this compound typically involves the reduction of a suitable precursor with a deuterium source. A plausible synthetic route is the reduction of 3,4-dimethoxyphenylacetonitrile with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. a2bchem.com [a2bchem.com]

- 7. 37699-47-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 2-(3,4-Dimethoxyphenyl)ethanamine | LGC Standards [lgcstandards.com]

- 9. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 10. biocompare.com [biocompare.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. pharmasource.global [pharmasource.global]

- 13. Toronto Research Chemicals Clinisciences [clinisciences.com]

- 14. LGC Standards [lgcstandards.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8 [chemicalbook.com]

Advanced Deuteration Protocols for Phenethylamine Scaffolds

Executive Summary

This technical guide details the strategic incorporation of deuterium into phenethylamine derivatives (e.g., amphetamines, cathinones, 2C-x series). The "Deuterium Switch" is a critical tactic in modern drug development to enhance metabolic stability, specifically by attenuating oxidative deamination via Monoamine Oxidase (MAO) and oxidative demethylation via Cytochrome P450 (CYP) enzymes.

This guide prioritizes causality and precision . We do not merely list recipes; we explain why a specific isotopic source or reducing agent is selected to achieve high isotopic enrichment (>98% D) while maintaining enantiomeric purity.

Part 1: Strategic Analysis & Site Selection

The phenethylamine scaffold offers three distinct zones for deuteration, each affecting the molecule's pharmacokinetics (PK) differently.

Table 1: Deuteration Site Impact Matrix

| Target Site | Primary Metabolic Pathway Blocked | Strategic Utility | Recommended Method |

| MAO-A/B Oxidative Deamination | Critical. The primary rate-limiting step in phenethylamine metabolism. Deuteration here significantly extends half-life ( | De Novo: | |

| Benzylic Hydroxylation (CYP) | Moderate. Prevents formation of active metabolites (e.g., norephedrine analogs). | De Novo: | |

| Aromatic Ring | Aromatic Hydroxylation | Low-Moderate. Used to block toxicophore formation or stabilize specific positions. | Exchange: Pd/C + |

| N-Demethylation (CYP) | High. Prevents loss of the methyl group (e.g., Methamphetamine | Funct: Reductive Amination ( |

Visualization: Metabolic Blocking Strategy

Caption: Strategic placement of deuterium atoms to inhibit specific enzymatic degradation pathways via the Kinetic Isotope Effect (KIE).

Part 2: Core Methodologies

Protocol A: Precision -Deuteration via Oxime Reduction

Context: This is the "Gold Standard" for creating reference materials or clinical candidates where the chiral center must be established after deuteration or controlled during reduction. Direct reduction of phenyl-2-propanone (P2P) oxime yields high isotopic purity.

Reagents:

-

Precursor: Phenyl-2-propanone oxime (or substituted derivative).

-

Deuterium Source: Lithium Aluminum Deuteride (

, >99 atom % D). -

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend

(1.5 equiv) in anhydrous THF. Cool to 0°C. -

Addition: Dissolve the oxime (1.0 equiv) in THF and add dropwise to the

slurry. Critical: The reaction is exothermic; maintain temp <10°C to prevent side reactions. -

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. This ensures complete reduction of the

bond to the -

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL

- mL 15% NaOH.

-

mL

-

mL

-

Isolation: Filter the granular aluminum salts. Extract filtrate with ether. Dry over

and concentrate. -

Purification: Distillation or conversion to HCl salt for recrystallization.

Result:

Protocol B: -Trideuteromethylation via Reductive Amination

Context: For synthesizing Methamphetamine or MDMA analogs. The Eschweiler-Clarke reaction is classic, but Reductive Amination using Sodium Cyanoborodeuteride (

Reagents:

-

Substrate: Primary phenethylamine derivative.

-

Carbon Source: Formaldehyde-

( -

Reducing Agent: Sodium Cyanoborodeuteride (

). -

Buffer: Acetic acid-

(to adjust pH to ~5-6).

Mechanism & Causality:

We use

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine (1 equiv) in Methanol-

(or MeOH). Add Formaldehyde- -

pH Adjustment: Add Acetic acid to adjust pH to ~6. This catalyzes the dehydration of the hemiaminal to the iminium ion (

). -

Reduction: Add

(1.2 equiv) in one portion. Stir at ambient temperature for 12 hours. -

Workup: Basify with NaOH to pH >12. Extract with DCM. The product will be the

-trideuteromethyl amine (

Protocol C: Late-Stage Aromatic H/D Exchange

Context: Used when you need to deuterate the aromatic ring of an existing drug molecule without total synthesis. This method utilizes Heterogeneous Catalysis.

Reagents:

-

Catalyst: 10% Pd/C or Pt/C.

-

Solvent:

(99.9%). -

Additives:

gas (balloon) or Formate salts.

Workflow:

-

Setup: Combine substrate and Pd/C (10 wt%) in a pressure vessel with

. -

Activation: Sparge with

gas or seal under mild pressure (50 psi). -

Heating: Heat to 120–160°C for 24 hours. Note: High temperature facilitates the reversible oxidative addition of the C-H bond to the metal center, allowing exchange with

. -

Filtration: Filter hot through Celite to remove catalyst.

-

Back-Exchange: Dissolve product in

and stir for 1 hour to wash out deuterium from labile positions (NH, OH), leaving only the robust C-D bonds on the ring.

Part 3: Synthesis Logic & Visualization

Diagram: Reductive Deuteration Workflow

Caption: Step-wise synthesis of a dual-deuterated phenethylamine derivative using De Novo building blocks and reductive amination.

Part 4: Quality Control & Validation

Trustworthiness in deuteration requires verifying not just chemical purity, but isotopic enrichment .

-

-NMR Analysis:

-

Disappearance: Look for the disappearance of the specific signal. For

-deuteration, the multiplet at ~3.0–3.5 ppm (the CH attached to N) should vanish or decrease by >98%. -

Coupling Changes: Adjacent protons (e.g.,

-methyl group) will change from a doublet to a broad singlet (or slightly broadened due to small H-D coupling constants).

-

-

MS (Mass Spectrometry):

-

M+ Shift: Confirm the molecular ion shifts by +1 (for

-D) or +3 (for -

Isotopologue Distribution: Calculate the ratio of

(unlabeled) to

-

References

-

Erowid / Journal of Pharmaceutical Sciences. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate. Retrieved from

-

National Institutes of Health (PMC). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Retrieved from

-

MDPI (Molecules). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from

-

Journal of Labelled Compounds and Radiopharmaceuticals. Synthesis of deuterium labeled phenethylamine derivatives. (Cited via Scite.ai). Retrieved from

-

Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from

Methodological & Application

Application Note: A Robust Bioanalytical Method for the Pharmacokinetic Assessment of Verapamil in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Verapamil Pharmacokinetics

Verapamil, a calcium channel blocker, is a cornerstone in the management of hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its plasma concentration, which is governed by complex pharmacokinetic properties. Verapamil undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability of approximately 20% after oral administration.[1][3][4] The drug is metabolized by several cytochrome P450 enzymes, primarily CYP3A4, into numerous metabolites, with norverapamil being the major active metabolite.[5][6][7][8] Given the significant inter-individual variability in its pharmacokinetics, precise and accurate quantification of verapamil in biological matrices is paramount for reliable clinical and research outcomes.[1]

This application note details a comprehensive, validated bioanalytical method for the determination of verapamil in human plasma. The protocol leverages the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[9] A critical component of this methodology is the use of a deuterated internal standard, verapamil-d7. This stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby ensuring the highest degree of accuracy and precision.[9][10][11][12]

The Rationale for Deuterated Internal Standards: Achieving Analytical Certainty

In LC-MS/MS-based bioanalysis, variability can arise from multiple stages, including sample preparation, chromatographic separation, and mass spectrometric detection. Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a significant source of imprecision.[13]